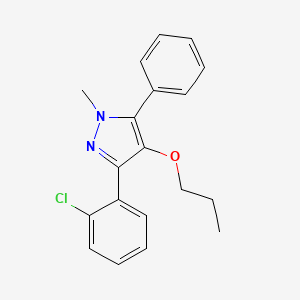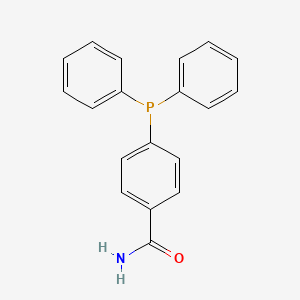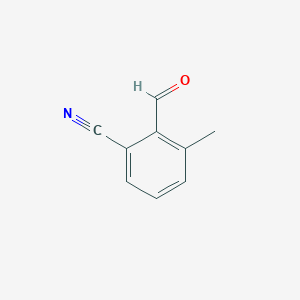
2-Formyl-3-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-3-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is a derivative of benzonitrile, featuring both a formyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Formyl-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzonitrile using Vilsmeier-Haack reaction conditions, which typically include the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring cost-effectiveness and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: 2-Carboxy-3-methylbenzonitrile.
Reduction: 2-Formyl-3-methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Formyl-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and formyl groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Formyl-3-methylbenzonitrile involves its reactivity due to the presence of both the formyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The formyl group is electrophilic, making it susceptible to nucleophilic attack, while the nitrile group can undergo reduction or hydrolysis under appropriate conditions .
Comparación Con Compuestos Similares
Benzonitrile: Lacks the formyl and methyl groups, making it less reactive in certain contexts.
3-Methylbenzonitrile: Lacks the formyl group, affecting its reactivity and applications.
2-Formylbenzonitrile:
Propiedades
Fórmula molecular |
C9H7NO |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-formyl-3-methylbenzonitrile |
InChI |
InChI=1S/C9H7NO/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,6H,1H3 |
Clave InChI |
GKGFKMQIBYSGEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
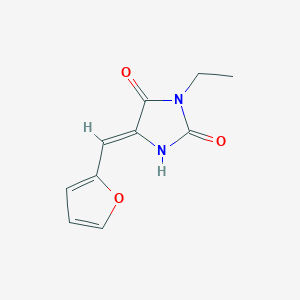
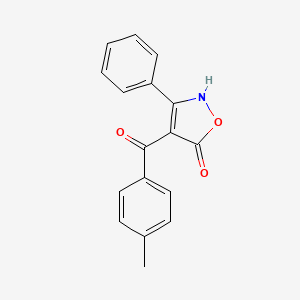
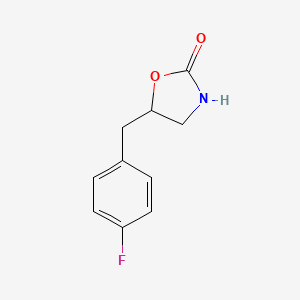
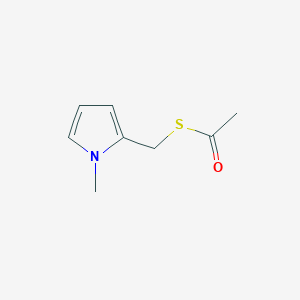
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
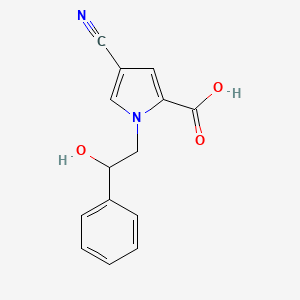
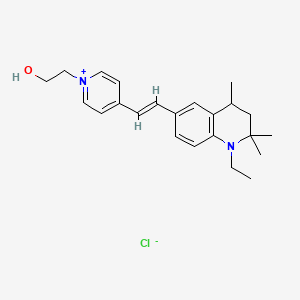
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
